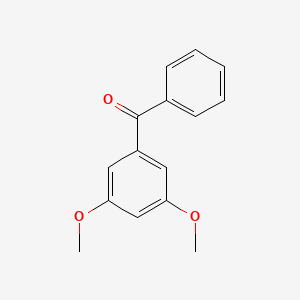
3,5-Dimethoxybenzophenone
Cat. No. B8509606
M. Wt: 242.27 g/mol
InChI Key: YBRQXMKUFFNKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273081B2
Procedure details


This compound was previously prepared by a two-step process.v However, we prepared it by a one-step method adapted from another literature procedure.vi Neat 3,5-dimethoxybenzonitrile (16.0 g, 98.1 mmol) was added to a 2.0M solution of phenylmagnesium chloride in THF (98.0 mL, 196.1 mmol). The reaction mixture was refluxed for 24 hours at 70° C. The solution was then transferred into a mixture of concentrated aqueous HCl (100 mL) and ice (300 g). The mixture was allowed to warm up to room temperature and stirred for 24 hours. The product was extracted with ether (3×300 mL) and the combined organic layers were washed with brine (200 mL) and water (150 mL) before being dried with anhydrous magnesium sulfate. The filtrate was dried in vacuo to afford 3,5-dimethoxybenzophenone as a yellow solid in 75% yield. 1H NMR (CDCl3): δ 7.84 (d, 3JH-H=7.2 Hz, 1H), 7.61 (t, 3JH-H=7.6 Hz, 2H), 7.50 (t, 3JH-H=7.6 Hz, 2H), 6.95 (d, 3JH-H=2.4 Hz, 1H), 6.70 (t, 3JH-H=2.4 Hz, 2H), 3.85 (s, 6H).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three


Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]#N.[C:13]1([Mg]Cl)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1C[O:24]CC1>Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C#N)C=C(C1)OC
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
98 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was previously prepared by a two-step process.v However
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
we prepared it by a one-step method
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ether (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (200 mL) and water (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before being dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
